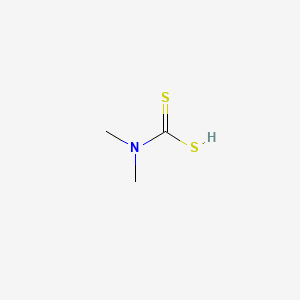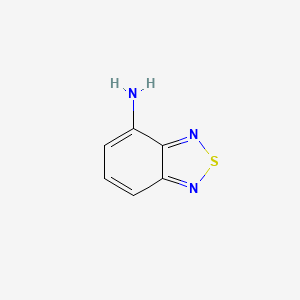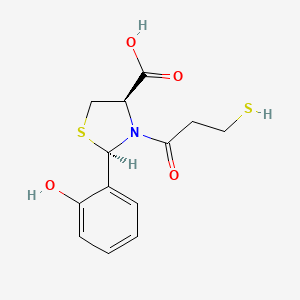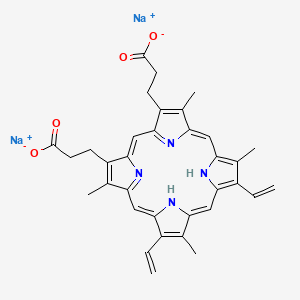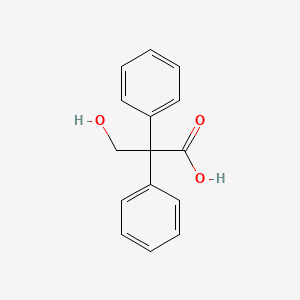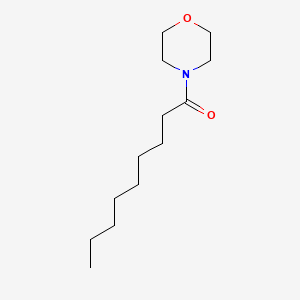
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13(2)-carboxypyropheophorbide a is a pheophorbide. It is a conjugate acid of a 13(2)-carboxypyropheophorbide a(2-).
Wissenschaftliche Forschungsanwendungen
Photodynamic Anticancer Activities
3-Phorbinepropanoic acid, particularly in its form as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, has demonstrated potential in photodynamic therapy (PDT) for cancer treatment. A study by Klimenko et al. (2023) identified this compound in the Pacific brittle star Ophiura sarsii, showing its effectiveness in producing singlet oxygen upon photoinduction and its phototoxicity against triple-negative breast cancer BT-20 cells. This finding suggests the compound's potential as a natural photosensitizer for PDT applications in cancer therapy Klimenko et al., 2023.
Enthalpies and Heat Capacities Studies
Another aspect of 3-Phorbinepropanoic acid research involves its physical and chemical properties. Kustov et al. (2018) conducted a study on the enthalpies and heat capacities of solution of methylpheophorbide, which includes the compound . This research highlights the solvation features of potential photosensitizers, providing insights into their behavior in different environments, which is critical for their application in therapies such as PDT Kustov et al., 2018.
Isolation and Structure Elucidation
The isolation and structure elucidation of 3-Phorbinepropanoic acid are also essential for its application in scientific research. Klimenko et al. (2020) conducted a study that resulted in the isolation of an unusual porphyrin derivative possessing strong cytotoxic activity, identified as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid. This work contributes to the understanding of the structure and potential applications of this compound in targeted anti-cancer therapies Klimenko et al., 2020.
Applications in Breast Cancer and Glioblastoma Models
Further research by Klimenko et al. (2022) explored the use of 3-Phorbinepropanoic acid in photodynamic therapy for breast cancer and glioblastoma models. The study highlighted its potent phototoxicity against various cancer cell lines and its effectiveness in inducing necrotic ablation of brain tumors in a mouse model of glioblastoma. This positions the compound as a promising natural product-based photodynamic therapeutic Klimenko et al., 2022.
Eigenschaften
CAS-Nummer |
72939-69-6 |
|---|---|
Molekularformel |
C34H34N4O5 |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
(3R,21S,22S)-22-(2-carboxyethyl)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylic acid |
InChI |
InChI=1S/C34H34N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(39)40)31(37-23)29-30(34(42)43)33(41)28-17(6)24(38-32(28)29)13-26-19(8-2)15(4)22(36-26)12-25(18)35-21/h7,11-13,16,20,30,37,41H,1,8-10H2,2-6H3,(H,39,40)(H,42,43)/t16-,20-,30+/m0/s1 |
InChI-Schlüssel |
GQVAZHASYFESNP-KGFWSFAHSA-N |
Isomerische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
Kanonische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
Andere CAS-Nummern |
72939-69-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



